![molecular formula C22H34I3N3O10 B100269 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol CAS No. 19080-53-6](/img/structure/B100269.png)
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple iodine atoms and carbamoyl groups, which contribute to its distinct reactivity and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) involves multiple steps, including the introduction of iodine atoms and carbamoyl groups onto the phenoxy ring. The reaction conditions typically require the use of strong oxidizing agents and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of iodine atoms makes it susceptible to oxidation reactions, which can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can remove iodine atoms or reduce carbamoyl groups to amines.
Substitution: The phenoxy ring allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenoxy derivatives, while reduction can produce amine-containing compounds.
科学研究应用
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodine atoms and carbamoyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Inducing oxidative stress: Through the generation of reactive oxygen species.
相似化合物的比较
Similar Compounds
- Heptanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
- Hexanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
- Acetic acid, phenyl[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
Uniqueness
The uniqueness of propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd with 1-deoxy-1-(methylamino)-D-glucitol (1:1) lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties
属性
CAS 编号 |
19080-53-6 |
|---|---|
分子式 |
C22H34I3N3O10 |
分子量 |
881.2 g/mol |
IUPAC 名称 |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H17I3N2O5.C7H17NO5/c1-4-19-13(21)7-9(16)8(14(22)20-5-2)11(18)12(10(7)17)25-6(3)15(23)24;1-8-2-4(10)6(12)7(13)5(11)3-9/h6H,4-5H2,1-3H3,(H,19,21)(H,20,22)(H,23,24);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI 键 |
RNZGAAKUQHFAOK-WZTVWXICSA-N |
SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
手性 SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
同义词 |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodo-phenoxy]propanoic acid, (2R,3 R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



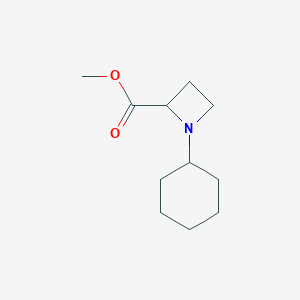
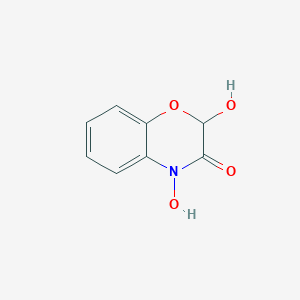
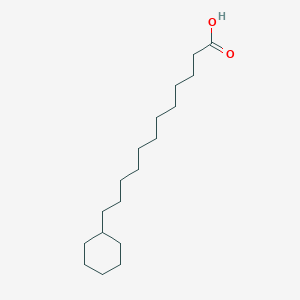

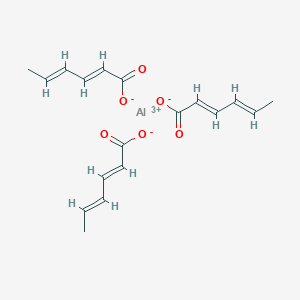
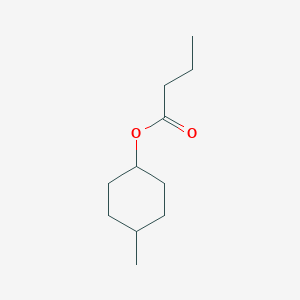

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)


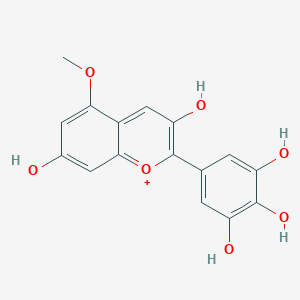
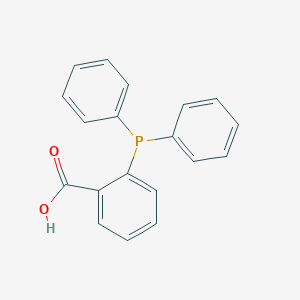
![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)
